methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
CAS No.: 1001500-26-0
Cat. No.: VC2444336
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001500-26-0 |
|---|---|
| Molecular Formula | C12H11FN2O3 |
| Molecular Weight | 250.23 g/mol |
| IUPAC Name | methyl 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H11FN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 |
| Standard InChI Key | CJSACAPAUMMNLW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F |
| Canonical SMILES | COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a nitrogen-containing heterocyclic compound with a molecular formula of C12H11FN2O3 and a molecular weight of 250.23 g/mol. The compound is registered in PubChem database with CID 7017512 and has been documented since July 29, 2006, with the most recent modification to its entry dated March 1, 2025 . The compound contains a pyrazole core with two key functional groups: a methyl carboxylate at the 3-position and a 4-fluorophenoxymethyl substituent at the N1 position.
Structural Features and Nomenclature
The structure of methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate contains several distinct moieties that define its chemical properties:
-
A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
-
A methyl carboxylate group (COOCH3) at the 3-position
-
A 4-fluorophenoxymethyl substituent linked to the N1 position
The compound has several synonyms in chemical literature, including:
-
Methyl 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylate
-
Methyl 1-((4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate
-
1-(4-fluoro-phenoxymethyl)-1h-pyrazole-3-carboxylic acid methyl ester
Table 1 summarizes the key chemical identifiers and properties of this compound:
| Property | Value |
|---|---|
| Chemical Name | Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate |
| Molecular Formula | C12H11FN2O3 |
| Molecular Weight | 250.23 g/mol |
| CAS Registry Number | 1001500-26-0 |
| PubChem CID | 7017512 |
| Creation Date | July 29, 2006 |
| Modification Date | March 1, 2025 |
Synthetic Approaches and Preparation
Regioselectivity Considerations
An important consideration in the synthesis of substituted pyrazoles is regioselectivity. According to recent research, "When attempting to use starting materials that already possess the ester moiety, a mixture of regioisomers was always observed, which indicates the suitability of using trichloromethyl enones as selective starting materials" . This suggests that carefully designed synthetic strategies are necessary to achieve regioselective preparation of the target compound.
| Compound | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | 1H-Pyrazole | Methyl carboxylate at C3; 4-fluorophenoxymethyl at N1 | Not specifically reported |
| 3-(4-fluorophenyl)-1H-pyrazole derivatives | 1H-Pyrazole | 4-fluorophenyl at C3; Various at other positions | Androgen receptor antagonism; antiproliferative activity |
Structure-Activity Relationship Implications
The presence of both a pyrazole core and a fluorinated aryl moiety in methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate suggests potential biological activities similar to those observed in related compounds. The methyl carboxylate group might serve as a prodrug functionality or contribute to specific binding interactions with biological targets.
Agricultural Applications
Fluorinated pyrazole carboxylic acids and their derivatives have found significant applications in agrochemicals. For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid is "used for produce fungicides" with annual production exceeding "more than 30,000 metric tons" . This suggests potential agricultural applications for methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate or its derivatives, particularly in the development of fungicides or other crop protection agents.
Recent Research Developments
Synthetic Methodology Advancements
Recent advances in pyrazole chemistry have focused on developing more efficient and regioselective synthetic methodologies. The development of "a regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials" represents a significant advancement that could be applied to the synthesis of compounds like methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate.
Structure Optimization Studies
Research on related pyrazole derivatives has included extensive structure-activity relationship studies aimed at optimizing their biological properties. These studies have investigated the effects of various substituents on the pyrazole core, including fluorinated aryl groups and carboxylic acid/ester functionalities, providing valuable insights for the potential development of methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate as a lead compound for various applications.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds structurally related to methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate are documented in chemical databases:
-
1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - The corresponding carboxylic acid, which would be obtained through hydrolysis of the methyl ester.
-
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - A related compound with an additional chlorine substituent on the phenoxy ring, documented with PubChem CID 7017307 .
-
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate - A more complex derivative with additional substituents, registered with PubChem CID 3527884 .
Table 3: Comparison of Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate with Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | C12H11FN2O3 | 250.23 | Reference compound |
| 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | C11H9FN2O3 | 236.20 (estimated) | Free carboxylic acid instead of methyl ester |
| 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | C11H8ClFN2O3 | 270.64 | Additional chlorine substituent on phenoxy ring; free carboxylic acid |
| [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate | C24H18ClFN2O3 | 436.9 | More complex substitution pattern with additional aromatic rings |
Structure-Property Relationships
The structural variations among these related compounds likely influence their physical properties, chemical reactivity, and biological activities. Key structure-property relationships might include:
-
The effect of ester vs. free carboxylic acid on polarity, solubility, and membrane permeability
-
The impact of additional halogens (e.g., chlorine) on metabolic stability and binding interactions
-
The influence of substitution pattern on the pyrazole ring on electronic properties and reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume